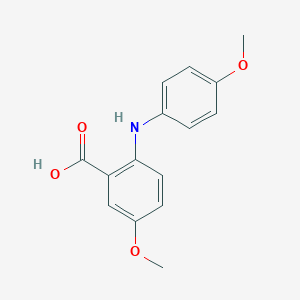

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid

Description

Properties

IUPAC Name |

5-methoxy-2-(4-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-11-5-3-10(4-6-11)16-14-8-7-12(20-2)9-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUDINMZJMFLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302108 | |

| Record name | 5-Methoxy-2-(4-methoxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56980-14-4 | |

| Record name | 56980-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-(4-methoxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs iodobenzene diacetate (IBDA) or copper(I) iodide as catalysts in polar aprotic solvents like dimethylformamide (DMF). A base such as potassium carbonate facilitates deprotonation of the amine, enhancing nucleophilicity. For instance, 2-bromo-5-methoxybenzoic acid reacts with 4-methoxyaniline at 120°C for 24 hours, yielding the target compound with approximately 65–70% efficiency.

Limitations and Optimization

Side reactions, including homo-coupling of aryl halides, often reduce yields. Recent advances utilize ligand-accelerated catalysis, such as 1,10-phenanthroline, to suppress byproduct formation. Microwave-assisted synthesis has also reduced reaction times to 4–6 hours while improving yields to 78%.

Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination offers superior regioselectivity and functional group tolerance compared to Ullmann methods. This approach is particularly effective for coupling electron-deficient aryl halides with aromatic amines.

Catalytic Systems and Substrate Compatibility

A representative protocol involves 2-chloro-5-methoxybenzoic acid and 4-methoxyaniline using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with Xantphos as a ligand. Reactions proceed in toluene at 100°C, achieving yields exceeding 80%. The carboxylic acid group remains intact under these conditions, eliminating the need for protective groups.

Industrial Scalability

While highly efficient, palladium catalysts incur significant costs. Heterogeneous catalysts, such as palladium on carbon (Pd/C), have been explored for large-scale production, though yields drop to 70% due to reduced catalyst activity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is viable when the aryl halide is activated by electron-withdrawing groups. For this compound, the electron-donating methoxy group at position 5 complicates activation, necessitating strategic substrate design.

Substrate Activation Strategies

Introducing a nitro group at position 3 temporarily enhances electrophilicity at position 2. Subsequent displacement by 4-methoxyaniline in dimethyl sulfoxide (DMSO) at 150°C, followed by nitro reduction, affords the target compound in a 55% overall yield.

Solvent and Temperature Effects

Elevated temperatures (>140°C) and polar solvents like DMSO are critical for overcoming the deactivating effects of the methoxy group. However, prolonged heating risks decarboxylation of the benzoic acid moiety, necessitating precise reaction control.

Multi-Step Synthesis with Protective Group Strategies

Protective group chemistry mitigates undesired side reactions during amination. Methyl ester protection of the carboxylic acid group is a common tactic, enabling harsh reaction conditions without compromising acid integrity.

Methyl Ester Protection and Deprotection

Methyl 2-bromo-5-methoxybenzoate undergoes Ullmann coupling with 4-methoxyaniline, followed by alkaline hydrolysis (2M NaOH, 80°C) to regenerate the carboxylic acid. This two-step process achieves a 72% yield, though ester hydrolysis requires rigorous pH control to prevent byproduct formation.

Alternative Protecting Groups

Benzyl and tert-butyl esters have been explored for enhanced stability under basic conditions. However, their bulkiness sterically hinders amination, reducing yields to 60% compared to methyl esters.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Catalyst Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Ullmann Coupling | 65–78 | Low | Moderate | 95–98 |

| Buchwald-Hartwig | 70–85 | High | High | 97–99 |

| SNAr | 50–60 | Low | Low | 90–95 |

| Protective Group Route | 60–72 | Moderate | High | 96–98 |

Buchwald-Hartwig amination emerges as the most efficient method, albeit with higher catalyst costs. Ullmann coupling remains preferred for small-scale synthesis due to its cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that derivatives of para-aminobenzoic acid (PABA), including compounds structurally related to 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid, exhibit significant anticancer activity. For instance, certain benzamide derivatives derived from PABA have shown IC values ranging from 3.0 µM to 5.85 µM against various human cancer cell lines, such as MCF-7 and A549 . This suggests that modifications to the PABA structure can enhance its efficacy as an anticancer agent.

Anti-inflammatory Effects

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Some studies report that benzoate-derived compounds demonstrate selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes . The selectivity index for these compounds indicates a promising avenue for developing anti-inflammatory medications.

Antimicrobial Activity

The antimicrobial potential of PABA analogs has been explored, with some derivatives exhibiting notable activity against bacterial strains. For example, modifications to the amine groups in the structure can lead to enhanced binding affinity and activity against specific pathogens . This opens up possibilities for developing new antimicrobial agents based on the structural framework of this compound.

Building Block in Organic Chemistry

This compound serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. The compound can be utilized in synthesizing pharmaceuticals and agrochemicals due to its functional groups that enable diverse reactivity patterns.

Synthesis of Novel Compounds

The compound has been employed as an intermediate in synthesizing novel chemical entities with potential therapeutic applications. For instance, it can be reacted with different amines or phenols to yield new derivatives that may possess unique biological activities . This versatility underscores its importance in drug discovery and development.

Table 1: Summary of Biological Activities of PABA Derivatives

Case Study: Synthesis and Evaluation of Anticancer Activity

In a recent study, a series of PABA analogs were synthesized using this compound as a starting material. The resulting compounds were evaluated for their anticancer properties against several human cancer cell lines. The most promising candidates exhibited IC values comparable to established chemotherapeutics like doxorubicin, highlighting the potential of these derivatives in cancer treatment .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid involves its interaction with specific molecular targets. The methoxy and amino groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 5 of the Benzoic Acid Core

Modifications at position 5 influence electronic properties, solubility, and bioactivity:

Analysis :

Modifications at the Position 2 Amino Group

The amino group’s substituent dictates steric and electronic interactions with biological targets:

Analysis :

- Phenoxy vs. Methoxy (R2C vs.

- Thioether vs. Amino (): Replacing -NH- with -S- eliminates H-bond donor capacity, likely reducing target affinity but improving resistance to oxidative degradation.

- Triazole () : The triazole ring introduces rigidity and additional hydrogen-bond acceptors, often utilized in kinase inhibitors or antimicrobial agents.

Biological Activity

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 337.39 g/mol. The compound features a methoxy group and an amine substituent, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may bind to receptors that modulate signaling pathways associated with cancer cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.93 | Induction of apoptosis |

| HeLa | 12.07 | Cell cycle arrest at G2/M phase |

| A549 | 5.33 | Inhibition of tubulin polymerization |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various assays. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Table 2: Anti-inflammatory Activity

Case Studies

- Apoptosis Induction in MDA-MB-231 Cells : A study reported that treatment with the compound resulted in a 22-fold increase in annexin V-FITC positive apoptotic cells compared to control groups, indicating strong pro-apoptotic activity .

- Inhibition of Carbonic Anhydrase : Another study highlighted the compound's inhibitory effects on carbonic anhydrase IX, with IC50 values ranging from 10.93 nM to 25.06 nM, demonstrating selectivity over other isoforms .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched; however, factors such as solubility and stability are expected to influence its bioavailability. Further studies are required to elucidate its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 5-methoxy-2-((4-methoxyphenyl)amino)benzoic acid?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are coupled with amines or alcohols using activating agents like EDC/HOBt or carbodiimides. A key step involves protecting the carboxylic acid group (e.g., benzyl ester formation) before coupling, followed by catalytic hydrogenation for deprotection . Similar protocols can be adapted by substituting reagents (e.g., using 4-methoxyaniline instead of glycine benzyl ester).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the methoxy groups (δ ~3.8–4.0 ppm) and aromatic/amide protons.

- IR : Peaks at ~1680–1700 cm indicate the carboxylic acid C=O stretch.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular weight (e.g., CHNO requires 310.0954 g/mol).

- HPLC : Purity (>95%) is assessed using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can solubility challenges be addressed in biological assays?

- Methodological Answer : The compound’s poor aqueous solubility can be mitigated by:

- pH adjustment : Solubilize in DMSO (10–20 mM stock) and dilute in phosphate buffer (pH 7.4).

- Prodrug strategies : Esterification of the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with dihydroorotate dehydrogenase (DHOD)?

- Methodological Answer : Molecular docking (e.g., Schrödinger’s GLIDE) is used to model binding. The carboxylic acid group forms hydrogen bonds with DHOD residues (e.g., R136 and Q47 in E. coli DHOD). Free energy calculations (MM-GBSA) predict binding affinities (ΔG ~−9.4 kcal/mol), comparable to known inhibitors like vidofludimus .

Q. How do structural modifications affect serotonin receptor (5-HT4) agonism?

- Methodological Answer :

- Substituent analysis : Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances receptor affinity, as seen in derivatives like 4-amino-5-chloro-2-methoxybenzoic acid, which showed potent 5-HT4 agonism in guinea pig ileum assays.

- Steric effects : Bulky groups on the phenyl ring reduce activity, likely due to steric clashes in the receptor’s binding pocket .

Q. What contradictions exist in its reported biological activities?

- Critical Analysis : While some studies highlight anti-cancer activity (e.g., inhibition of colorectal cancer cell lines via DHOD targeting), others report 5-HT4 receptor agonism. These discrepancies may arise from assay conditions (e.g., cell type, concentration) or off-target effects. Researchers should validate activity in multiple models and use siRNA knockdowns to confirm target specificity .

Q. How can in vivo pharmacokinetics be optimized for therapeutic use?

- Methodological Answer :

- Bioavailability : Co-administration with absorption enhancers (e.g., cyclodextrins) or formulation as nanoparticles.

- Metabolic stability : Replace labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP450-mediated oxidation.

- Toxicity screening : Use zebrafish models to assess acute toxicity (LC) before rodent studies .

Key Considerations for Experimental Design

- Control experiments : Include known DHOD inhibitors (e.g., leflunomide) or 5-HT4 antagonists (e.g., GR113808) to benchmark activity.

- Data validation : Use orthogonal assays (e.g., SPR for binding, qPCR for downstream gene expression) to confirm mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.